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Compound of Interest

Compound Name: JNJ-38877605

Cat. No.: B612286 Get Quote

Technical Support Center: JNJ-38877605
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in interpreting the

on- and off-target effects of JNJ-38877605 in their experiments.

Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of JNJ-38877605?

JNJ-38877605 is a potent, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2]

[3][4] It binds to the ATP binding site of c-Met, thereby inhibiting its catalytic activity.[2][3]

Q2: How potent and selective is JNJ-38877605 for c-Met?

JNJ-38877605 is a highly potent inhibitor of c-Met with an IC50 value of approximately 4 nM.[1]

[2][5][6] It has demonstrated high selectivity, being over 600-fold more selective for c-Met than

for a panel of more than 200 other tyrosine and serine-threonine kinases.[1][2][5][6]

Q3: What are the known off-target effects of JNJ-38877605?

While highly selective, JNJ-38877605 has been shown to inhibit the phosphorylation of RON

(Recepteur d'Origine Nantaise), another receptor tyrosine kinase involved in invasive growth, at

a concentration of 500 nM.[1] One study identified Fms kinase as the next most potently

inhibited kinase, with an 833-fold lower potency compared to c-Met.[7]
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Q4: What is the cause of the renal toxicity observed with JNJ-38877605 in clinical trials?

The renal toxicity observed in humans and rabbits is not a direct on-target or off-target kinase

inhibition effect.[7][8][9] It is caused by the formation of species-specific insoluble metabolites

(M1/3 and M5/6) generated by the enzyme aldehyde oxidase.[7][8] These metabolites

precipitate in the renal tubules, leading to crystal formation, degenerative and inflammatory

changes, and subsequent kidney damage.[7][8] This toxicity led to the termination of the clinical

development of JNJ-38877605.[7][8]

Q5: At what concentrations are off-target effects typically observed?

Inhibition of RON phosphorylation has been observed at 500 nM of JNJ-38877605.[1] It is

crucial to perform dose-response experiments to distinguish between on-target and potential

off-target effects in your specific experimental system.

Troubleshooting Guides
Issue 1: Unexpected cellular phenotype observed at concentrations close to the c-Met IC50.

Question: Is the observed phenotype consistent with c-Met inhibition? Answer: The c-Met

pathway is involved in cell proliferation, survival, migration, and invasion.[4][6] Inhibition by

JNJ-38877605 has been shown to decrease phosphorylation of Akt and ERK, reduce

survivin expression, and increase cleaved Caspase-3, leading to reduced proliferation and

enhanced apoptosis.[5] If your observed phenotype deviates from these known effects, it

may be due to off-target activity or context-specific signaling.

Question: Have you confirmed target engagement in your cellular model? Answer: It is

essential to verify that JNJ-38877605 is inhibiting c-Met phosphorylation in your specific cell

line at the concentrations used. A western blot for phospho-Met (p-Met) is a standard method

to confirm on-target activity.

Question: Could the phenotype be related to RON inhibition? Answer: As JNJ-38877605 can

inhibit RON phosphorylation at higher concentrations, consider if the observed phenotype

aligns with the known functions of RON signaling, which can overlap with c-Met in promoting

invasive growth.[1]

Issue 2: Observed toxicity or cell death in vitro or in vivo.
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Question: Are you working with human or rabbit-derived cells or animal models? Answer: Be

aware of the species-specific metabolic toxicity.[7][8] The formation of insoluble metabolites

causing renal toxicity is specific to humans and rabbits.[7][8] This toxicity is not expected in

rat or dog models.[7]

Question: Have you performed a dose-response curve for the toxic effect? Answer:

Determine if the toxicity occurs at concentrations significantly different from the IC50 for c-

Met inhibition. Toxicity at much higher concentrations may suggest off-target effects or

general compound cytotoxicity.

Question: Can the toxicity be rescued by modulating the c-Met pathway? Answer: If the

toxicity is an on-target effect, it might be possible to rescue the phenotype by activating

downstream effectors of c-Met. However, if the toxicity is due to the insoluble metabolites,

this approach will not be effective.

Data Presentation
Table 1: In Vitro Potency and Selectivity of JNJ-38877605

Target IC50 (nM)
Selectivity (fold)
vs. c-Met

Reference

c-Met 4 - [1][2][5]

Fms >3332 >833 [7]

Panel of >200 kinases - >600 [1][2]

Table 2: Troubleshooting Unexpected Experimental Outcomes
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Observation Potential Cause Recommended Action

Phenotype inconsistent with

known c-Met signaling

Off-target effect or pathway

crosstalk

- Perform dose-response

analysis for the phenotype vs.

p-Met inhibition.- Use a

structurally different c-Met

inhibitor to see if the

phenotype is reproduced.-

Investigate potential off-targets

like RON.

In vitro cytotoxicity

On-target toxicity, off-target

toxicity, or general compound

toxicity

- Determine the cytotoxic

concentration range.-

Compare with the on-target

inhibition concentration.- If

using human or rabbit cells,

consider the possibility of

intracellular metabolite

precipitation.

In vivo toxicity (especially

renal)

Species-specific metabolic

toxicity

- Confirm the species being

used. Renal toxicity is

expected in rabbits and was

observed in humans.[7][8]-

Monitor renal function

parameters (e.g., BUN,

creatinine).

Lack of efficacy in a c-Met

amplified/overexpressing

model

Intrinsic resistance

mechanisms

- Confirm target engagement

(p-Met inhibition) in the tumor

tissue.- Investigate

downstream pathway

activation (e.g., KRAS

mutations) that could bypass c-

Met dependency.[10][11]

Experimental Protocols
Protocol 1: Western Blot for Assessing c-Met Phosphorylation
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Cell Treatment: Plate cells and allow them to adhere overnight. Serum starve cells for 4-6

hours, then treat with desired concentrations of JNJ-38877605 for 1-2 hours. Stimulate with

HGF (Hepatocyte Growth Factor) for 15-30 minutes where appropriate.

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification: Determine protein concentration using a BCA assay.

SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-PAGE gel and

transfer to a PVDF membrane.

Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

Incubate with primary antibodies against phospho-Met (Tyr1234/1235), total Met, phospho-

Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

Visualize bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations
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Caption: c-Met signaling pathway and the inhibitory action of JNJ-38877605.
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Caption: Workflow for investigating potential off-target effects.
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Caption: Logic diagram for troubleshooting the root cause of toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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